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Introduction
N-Nitroso Duloxetine is a nitrosamine impurity of Duloxetine, a widely prescribed serotonin-

norepinephrine reuptake inhibitor (SNRI). The presence of nitrosamine impurities in

pharmaceutical products is a significant concern for regulatory agencies and the

pharmaceutical industry due to their potential carcinogenic and mutagenic properties. This

technical guide provides a comprehensive overview of the available toxicological data on N-
Nitroso Duloxetine, including its genotoxicity, and provides context for other toxicological

endpoints through read-across data from structurally related nitrosamines.

Executive Summary
N-Nitroso Duloxetine has been identified as a genotoxic and potentially carcinogenic

compound. In vitro and in vivo studies have demonstrated its mutagenic potential, which is

dependent on metabolic activation. Regulatory bodies have established acceptable intake (AI)

limits for N-Nitroso Duloxetine in pharmaceutical products to mitigate the potential cancer risk

to patients. This document summarizes the key toxicological findings, details relevant

experimental methodologies, and presents available data in a structured format to support risk

assessment and drug development activities.
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Nitrosamine impurities are classified as a "cohort of concern" by international regulatory bodies

due to their potential to be potent mutagens and carcinogens.[1] Regulatory guidance from

agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines

Agency (EMA) necessitates the control of these impurities in drug products to acceptable

levels. The acceptable intake (AI) for N-Nitroso Duloxetine has been set at 100 ng/day.[2]

Physicochemical Properties
Property Value Source

Chemical Name

N-methyl-N-[3-(naphthalen-1-

yloxy)-3-(thiophen-2-

yl)propyl]nitrosamine

-

CAS Number 2680527-91-5 -

Molecular Formula C18H18N2O2S -

Molecular Weight 326.41 g/mol -

Toxicological Profile
Acute, Sub-chronic, and Chronic Toxicity
Specific data on the acute, sub-chronic, and chronic toxicity of N-Nitroso Duloxetine, including

LD50 and No-Observed-Adverse-Effect-Level (NOAEL) values, are not publicly available. In

the absence of specific data, a read-across approach using data from other nitrosamines can

provide an indication of potential toxicity.

Read-Across Data for Nitrosamines:
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Endpoint Compound Species Route Value Source

LD50

N-

Nitrosodimeth

ylamine

(NDMA)

Rat Oral 37 mg/kg [3]

LD50

N-

Nitrosodimeth

ylamine

(NDMA)

Rat
Inhalation

(4h)
78 ppm [4]

NOAEL (Sub-

chronic)

N-

Nitrosodimeth

ylamine

(NDMA)

Mink (male) Oral 60 µ g/kg-day [5]

NOAEL (Sub-

chronic)

N-

Nitrosodimeth

ylamine

(NDMA)

Mink (female) Oral 80 µ g/kg-day [5]

Genotoxicity and Mutagenicity
N-Nitroso Duloxetine has been demonstrated to be mutagenic in a battery of in vitro and in

vivo genotoxicity assays. Its genotoxic effects are dependent on metabolic activation.

Summary of Genotoxicity Data for N-Nitroso Duloxetine:
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Assay System
Metabolic
Activation

Result Source

Bacterial

Reverse

Mutation Assay

(Ames Test)

S. typhimurium &

E. coli
With S9 Positive [6][7]

In Vitro

Micronucleus

Assay

Human TK6 cells With S9 Positive [8][9]

In Vitro

Micronucleus

Assay

Human TK6 cells Without S9 Negative [8]

HepaRG Cell

Assay (DNA

Damage &

Micronucleus)

2D and 3D

human liver cells
Endogenous Positive [1][5]

Transgenic

Rodent (TGR)

Assay

In vivo (rats) In vivo Positive [6]

Mechanism of Genotoxicity: Metabolic Activation and DNA Adduct Formation

The genotoxicity of N-Nitroso Duloxetine, like other N-nitrosamines, is contingent upon its

metabolic activation by cytochrome P450 (CYP) enzymes.[10][11][12] The proposed primary

pathway involves the enzymatic hydroxylation of the α-carbon atom adjacent to the N-nitroso

group. This metabolic activation leads to the formation of unstable intermediates that can

ultimately generate highly reactive electrophilic species. These electrophiles can then

covalently bind to DNA, forming DNA adducts.[4][13] If not repaired, these DNA adducts can

lead to mutations during DNA replication, which is a critical initiating event in carcinogenesis.
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Metabolic activation and DNA damage pathway of N-Nitroso Duloxetine.

Carcinogenicity
There are no specific long-term carcinogenicity bioassays available for N-Nitroso Duloxetine.

However, based on its positive genotoxicity profile and the known carcinogenic properties of

many nitrosamines, it is considered a potential human carcinogen.[14] The carcinogenic

potential of nitrosamines is often expressed as the TD50 value, the chronic dose rate that

would cause tumors in 50% of the test animals.

Read-Across Carcinogenicity Data for Nitrosamines:

Compound Species TD50 (mg/kg/day) Source

N-

Nitrosodimethylamine

(NDMA)

Rat 0.0959 [15]

N-Nitrosodiethylamine

(NDEA)
Rat 0.036 [16]

4-

(Methylnitrosamino)-1-

(3-pyridyl)-1-butanone

(NNK)

Rat 0.4 [13]

Reproductive and Developmental Toxicity
Specific reproductive and developmental toxicity studies on N-Nitroso Duloxetine have not

been identified in the public domain. General studies on nitrosamines suggest potential for
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reproductive and developmental effects. For instance, some nitrosamines have been shown to

inhibit testosterone synthesis and spermatogenesis in males and reduce ovarian function in

females.[16][17][18][19] Developmental studies with N-Nitrosodimethylamine (NDMA) in

animals have suggested the potential for fetal or neonatal mortality at high doses.[4]

Experimental Protocols
Enhanced Bacterial Reverse Mutation Assay (Ames
Test)
The Ames test for nitrosamines is often performed using an "enhanced" protocol to improve

sensitivity, as standard conditions may yield false-negative results.[20]

Test Strains: A panel of bacterial strains, typically Salmonella typhimurium (e.g., TA98,

TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA), are used to detect different

types of mutations.[20][21]

Metabolic Activation: The assay is conducted with and without an exogenous metabolic

activation system, typically a post-mitochondrial fraction (S9) from the livers of rodents (rat or

hamster) induced with CYP450 inducers. For nitrosamines, a higher concentration of S9

(e.g., 30%) is often recommended.[21][22]

Method: The pre-incubation method is generally preferred over the plate incorporation

method for nitrosamines. This involves incubating the test substance, bacterial culture, and

S9 mix together before plating on minimal agar plates.[12]

Endpoint: A positive result is indicated by a dose-dependent increase in the number of

revertant colonies compared to the negative control.[22]
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Workflow for the Enhanced Ames Test.

In Vitro Micronucleus Assay
This assay is used to detect chromosomal damage.
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Cell Line: Human lymphoblastoid TK6 cells are a commonly used and recommended cell

line.[17][23]

Treatment: Cells are exposed to various concentrations of the test substance with and

without S9 metabolic activation.[17]

Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in

binucleated cells, which allows for the identification of cells that have completed one cell

division.[24][25]

Endpoint: The frequency of micronucleated cells is scored. A significant, dose-dependent

increase in micronucleated cells indicates a positive result.[17]

Transgenic Rodent (TGR) Mutation Assay
The TGR assay is an in vivo method to assess mutagenicity in various tissues of a living

animal.

Animal Model: Transgenic rodents (mice or rats) carrying a reporter gene (e.g., lacZ or cII)

are used.[1][8][11][26][27]

Dosing: Animals are typically treated with the test substance for 28 consecutive days.[1][8]

[11][27]

Tissue Collection: After a mutation manifestation period, various tissues are collected, and

DNA is isolated.[26]

Endpoint: The reporter gene is recovered from the genomic DNA and analyzed for mutations.

The mutant frequency is calculated and compared between treated and control groups.[26]

Conclusion
The available data strongly indicate that N-Nitroso Duloxetine is a genotoxic compound that

requires metabolic activation to exert its mutagenic effects. While specific data on other

toxicological endpoints are limited, the overall profile of nitrosamines suggests that N-Nitroso
Duloxetine should be considered a potential human carcinogen. The stringent control of this

impurity in duloxetine drug products is therefore essential to ensure patient safety. Further
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research to fill the existing data gaps, particularly regarding chronic toxicity and carcinogenicity,

would allow for a more refined risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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